熊去氧胆酸钠
概述
描述
熊去氧胆酸 (钠盐) 是一种胆汁酸衍生物,主要用于治疗肝脏和胆囊疾病。 它是在肝脏中产生的次级胆汁酸,以其溶解胆结石和改善肝功能的能力而闻名 . 熊去氧胆酸最初是在熊的胆汁中发现的,其名称就源于熊属(Ursus) .
科学研究应用
熊去氧胆酸 (钠盐) 具有广泛的科学研究应用:
化学: 它用于合成胆汁酸衍生物,并在有机合成中用作试剂。
生物学: 熊去氧胆酸的研究内容包括其在细胞过程中的作用,包括凋亡和炎症.
作用机制
生化分析
Biochemical Properties
Ursodeoxycholate sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Ursodeoxycholate sodium works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It also mediates the sodium-independent transport of organic anions such as sulfobromophthalein and conjugated and unconjugated bile acids .
Cellular Effects
Ursodeoxycholate sodium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .
Molecular Mechanism
The mechanism of action of ursodeoxycholate sodium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Ursodeoxycholate sodium reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells .
Temporal Effects in Laboratory Settings
The effects of ursodeoxycholate sodium change over time in laboratory settings. It has been reported that butyrate and ursodeoxycholate increased among participants randomized to a specific treatment, along with compelling trends between butyrate and glycated haemoglobin (HbA1c) .
Dosage Effects in Animal Models
The effects of ursodeoxycholate sodium vary with different dosages in animal models. For instance, a study showed that ursodeoxycholic acid inhibits inflammatory responses and promotes functional recovery after spinal cord injury in rats .
Metabolic Pathways
Ursodeoxycholate sodium is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Bile acids transporter defect or signaling pathways abnormal activation are linked to cholestasis, inflammation, fibrosis, carcinogenesis, and metabolic disorders .
Transport and Distribution
Ursodeoxycholate sodium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of ursodeoxycholate sodium and its effects on activity or function are complex. It has been reported that ursodeoxycholate promotes protein phosphorylation in the cytosol of rat hepatocytes .
准备方法
合成路线和反应条件: 熊去氧胆酸可以通过还原 7-酮石胆酸来合成。 该过程涉及使用金属钠或钾作为还原剂 . 另一种方法涉及使用雷尼镍作为催化剂,对 3α-羟基-7-氧代-5β-胆烷酸进行催化氢化 .
工业生产方法: 熊去氧胆酸的工业生产通常遵循金泽提出的合成工艺,该工艺涉及在金属钠存在下还原 7-酮石胆酸 . 电还原方法也已被开发,以提高立体选择性和环境友好性 .
化学反应分析
反应类型: 熊去氧胆酸会发生多种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 熊去氧胆酸可以用强氧化剂(如高锰酸钾)进行氧化。
还原: 使用金属钠或使用雷尼镍进行催化氢化,可以将 7-酮石胆酸还原为熊去氧胆酸.
取代: 取代反应可以发生在熊去氧胆酸的羟基上,通常使用酰氯等试剂。
主要产物: 这些反应形成的主要产物包括熊去氧胆酸的各种衍生物,例如其酯和盐。
相似化合物的比较
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less favorable tolerance in humans.
Cholic acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.
Lithocholic acid: Another bile acid that can be metabolized to ursodeoxycholic acid.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . Its ability to dissolve cholesterol gallstones and its therapeutic applications in liver diseases make it a valuable compound in medicine .
生物活性
Ursodeoxycholate sodium, a salt form of ursodeoxycholic acid (UDCA), is a secondary bile acid with significant therapeutic applications, particularly in the treatment of liver diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential across various medical conditions.
Overview of Ursodeoxycholate Sodium
Ursodeoxycholic acid is produced from metabolism by intestinal bacteria and is known for its cytoprotective and anti-inflammatory properties. It has been used in traditional Chinese medicine and has been clinically applied since the 1970s in Western medicine for conditions like cholestatic liver diseases, including primary biliary cholangitis and gallstones .
Ursodeoxycholate sodium exerts its biological effects through several mechanisms:
- Choleretic Effects : It increases bile flow and alters the composition of bile by displacing more toxic bile acids, which helps to reduce hepatotoxicity .
- Cytoprotection : UDCA protects hepatocytes and cholangiocytes from oxidative stress and inflammation by reducing reactive oxygen species (ROS) production and stimulating anti-apoptotic pathways .
- Immunomodulation : It has been shown to suppress immune responses, which can be beneficial in inflammatory conditions .
- Anti-inflammatory Actions : UDCA regulates cytokine production and enhances epithelial cell repair in the gastrointestinal tract, contributing to its anti-inflammatory effects .
Pharmacokinetics
- Absorption : Following oral administration, UDCA is absorbed primarily through passive diffusion, with about 50% hepatic extraction in healthy individuals. Its bioavailability increases significantly in patients with liver disease .
- Distribution : UDCA predominantly distributes in bile and intestines, with a small volume of distribution expected due to its binding to plasma proteins (70%) .
- Elimination : The compound is primarily excreted via feces, with minimal renal elimination. Its half-life ranges from 3.5 to 5.8 days .
Therapeutic Applications
Ursodeoxycholate sodium has been investigated for various conditions beyond liver diseases:
- Liver Diseases : It remains a standard treatment for primary biliary cholangitis and other cholestatic liver disorders, showing reductions in alkaline phosphatase levels—a key biomarker for liver injury .
- Neurodegenerative Diseases : Research indicates that UDCA can cross the blood-brain barrier, offering protective effects against neuronal death in models of Alzheimer’s and Parkinson’s diseases by promoting mitochondrial stability and reducing apoptosis .
- Metabolic Disorders : Evidence suggests that UDCA may improve outcomes in conditions like nonalcoholic fatty liver disease (NAFLD), diabetes, and obesity through its metabolic regulatory effects .
Study on Liver Disease Treatment
A randomized trial evaluated the efficacy of UDCA in patients with primary sclerosing cholangitis (PSC). While UDCA was associated with reduced alkaline phosphatase levels, concerns arose regarding high-dose treatments potentially increasing liver-related adverse outcomes .
Neuroprotective Effects
In a mouse model of Alzheimer’s disease, treatment with UDCA improved cognitive function by mitigating neuronal apoptosis through various cellular mechanisms including downregulation of endoplasmic reticulum stress responses .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRNBJHDMUMBL-FUXQPCDDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2898-95-5, 103767-93-7 | |
Record name | Ursodeoxycholic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursodeoxycholate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2898-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URSODEOXYCHOLATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the effect of Ursodeoxycholate Sodium on liver cells?
A1: The research paper demonstrates that Ursodeoxycholate Sodium stimulates the proliferation, or growth, of liver cells (hepatocytes) in laboratory settings []. This effect was observed in both quiescent (inactive) and primed (prepared for growth) hepatocytes isolated from rats. Interestingly, the study found that UDC enhanced the effects of other growth-promoting factors like Epidermal Growth Factor (EGF) and normal rat serum. This suggests that UDC may have a synergistic effect with other growth factors in promoting liver cell proliferation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。